3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride

Descripción general

Descripción

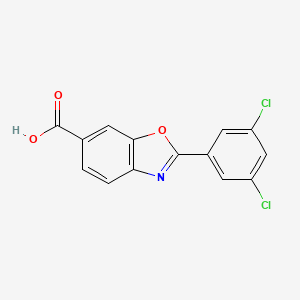

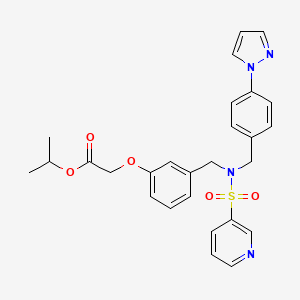

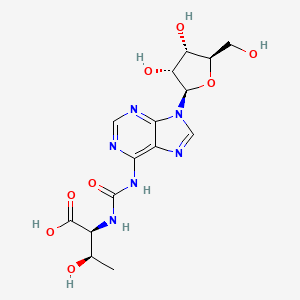

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride is a hydrochloride obtained by the reaction of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one with one equivalent of hydrochloric acid . It is a cholesterol synthesis and transport inhibitor .

Synthesis Analysis

The synthesis of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride involves the reaction of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one with one equivalent of hydrochloric acid .Molecular Structure Analysis

The molecular formula of 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride is C25H41NO2.ClH . The average mass is 424.070 and the monoisotopic mass is 423.29041 .Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is soluble in water at a concentration of 10 mg/mL or more . The melting point is between 195-196.5 °C .Aplicaciones Científicas De Investigación

Study of Cholesterol Mechanisms in Neurodegenerative Disorders

U18666A is a potent research tool for studying cholesterol mechanisms in neurodegenerative disorders . The brain contains the highest level of cholesterol in the body, and abnormal cholesterol metabolism links to many neurodegenerative disorders . U18666A, a pharmaceutical drug that suppresses cholesterol trafficking, has performed many functions, allowing for essential discoveries in lipid studies and shedding light on the pathophysiology of neurodegenerative disorders .

Inhibitor of Lysosomal Cholesterol Export

U18666A inhibits the movement of cholesterol out of lysosomes . This inhibition is achieved by U18666A binding to a site within a section of the NPC1 protein called the sterol-sensing domain .

Ebola Infection Inhibition

U18666A also inhibits Ebola virus infections . The NPC1 protein, which U18666A targets, plays a crucial role in allowing Ebola viruses to infect animal cells and multiply .

Inhibition of Low-Density Lipoprotein (LDL) Receptor Activities

U18666A is a cell permeable drug that inhibits cholesterol transport . This small molecule inhibits low-density lipoprotein (LDL)-derived cholesterol transport, blocking cholesterol esterification, and suppressing LDL receptor activities .

Modeling Human Disorders

U18666A-based in vivo and in vitro studies generate at least three models of human disorders, such as Niemann-Pick C (NPC), epilepsy, and cataracts .

Elevation of Cellular Cholesterol Levels

The application of U18666A to primary microglia led to a notable elevation in cellular cholesterol levels . This elevation in cholesterol levels can be used to study the effects of increased cholesterol on various cellular processes .

Suppression of Aβ Degradation

U18666A also leads to a concurrent suppression of Aβ degradation . This suppression can be used to study the effects of Aβ accumulation on neurodegenerative diseases .

Elevation of ApoE Levels

Research has revealed that U18666A can elevate the levels of both secreted and cell-associated apoE in primary human astrocytes . This elevation can be used to study the role of apoE in cholesterol transport and its effects on neurodegenerative diseases .

Mecanismo De Acción

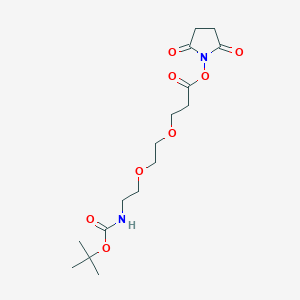

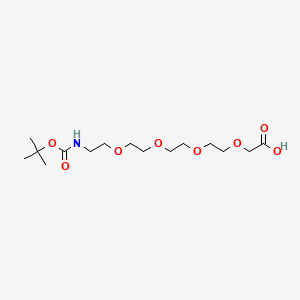

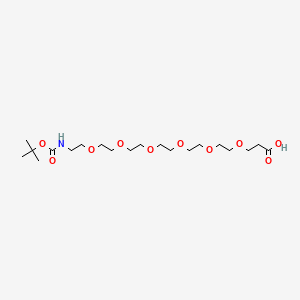

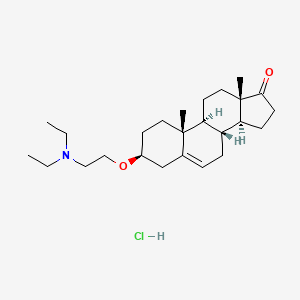

U18666A, also known as 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride, is a pharmaceutical drug that has been instrumental in lipid research and understanding the pathophysiology of various diseases .

Target of Action

The primary target of U18666A is the Niemann-Pick C1 (NPC1) protein , a lysosomal membrane protein . NPC1 plays a crucial role in exporting cholesterol derived from receptor-mediated uptake of low-density lipoprotein (LDL) and also mediates cellular entry of Ebola virus .

Mode of Action

U18666A inhibits the egress of cholesterol from late endosomes and lysosomes . It directly binds to a site within the sterol-sensing domain (SSD) of the NPC1 protein . This binding inhibits the function of NPC1, thereby blocking the export of cholesterol .

Biochemical Pathways

U18666A impacts the function of cholesterol trafficking, controlling the metabolism and transport of amyloid precursor proteins (APPs) . It inhibits the oxidosqualene cyclase pathway, leading to the formation of polar sterols, which are important regulators of 3-hydroxy-3-methyl-glutaryl coenzyme A reductase .

Pharmacokinetics

This property allows it to inhibit LDL-derived cholesterol transport, block cholesterol esterification, and suppress LDL receptor activities .

Result of Action

The inhibition of cholesterol trafficking by U18666A mimics the loss of functional NPC1 protein, responsible for Niemann–Pick type C disease, thus providing a model for this disorder . It also impacts the function of cholesterol trafficking to control the metabolism and transport of APPs .

Action Environment

The action of U18666A can vary depending on the concentration used . Furthermore, its amphipathic cationic amine structure allows it to interact and inhibit diverse proteins . It can alter membrane order through intercalation into the membrane, thereby affecting the function of resident proteins .

Propiedades

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-3-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-11-13-24(3)18(17-19)7-8-20-21-9-10-23(27)25(21,4)14-12-22(20)24;/h7,19-22H,5-6,8-17H2,1-4H3;1H/t19-,20-,21-,22-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFYZYBWLCYBMI-MYZJJQSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCO[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046904 | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

CAS RN |

3039-71-2 | |

| Record name | 3-Beta-(2-(diethylamino)ethoxy)androst-5-en-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003039712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U 18666A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70801 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3beta-(2-Diethylaminoethoxy)androst-5-en-17-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3.BETA.-(2-DIETHYLAMINOETHOXY)ANDROST-5-EN-17-ONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V0DPR5J8ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1682580.png)

![(3E,5E)-3,5-bis[(4-fluorophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B1682581.png)